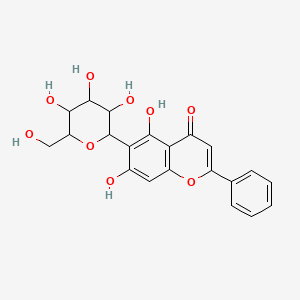

Chrysin 6-C-glucoside

Description

Properties

IUPAC Name |

5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLCDVSOGLKTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chrysin 6-C-Glucoside: A Comprehensive Technical Guide to its Natural Sources and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin 6-C-glucoside is a naturally occurring flavone (B191248) C-glycoside, a class of compounds noted for their significant biological activities and increased bioavailability compared to their O-glycoside counterparts. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and isolation, and an exploration of the key signaling pathways it and its aglycone, chrysin, are known to modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its derivatives have been identified in a select number of plant species. The primary sources documented in scientific literature include Cyclanthera pedata, Psidium guajava, and Scutellaria baicalensis. While the aglycone, chrysin, is more broadly found in sources like honey and propolis, the glycosylated form is more specific.

Quantitative Data Summary

The following table summarizes the available data on the presence of this compound and related compounds in their natural sources. It is important to note that direct quantitative comparisons are challenging due to variations in analytical methods, plant materials, and extraction procedures.

| Plant Source | Compound | Plant Part | Method of Analysis | Reported Amount/Concentration | Reference |

| Cyclanthera pedata | Chrysin-6-C-fucopyranoside | Leaves | Flash Chromatography, HPLC | 3.8 mg isolated from an unspecified amount of plant material | [1] |

| Psidium guajava | This compound | Leaves | Chromatographic methods (Silica gel, D101 macroporous resin, ODS, Sephadex LH-20, preparative HPLC) | Isolated as compound 14, but specific yield not provided in the abstract. | [2][3] |

| Scutellaria baicalensis | Chrysin C-glycosides | Roots | HPLC | Identified, but quantitative data in the provided abstract is for other major flavonoids like baicalin (B1667713). | [4][5] |

| Scutellaria baicalensis | Chrysin-6-C-arabinosyl-8-C-glucoside and Chrysin-6-C-glucosyl-8-C-arabinoside | Roots | HPLC-MS | Identified, but specific concentrations are not detailed in the provided abstract. | [4] |

Experimental Protocols

Extraction and Isolation Methodologies

The successful extraction and isolation of this compound from its natural sources are critical for its characterization and further pharmacological investigation. The following protocols are based on methodologies reported in the literature for the respective plant sources.

1. Extraction of Flavonoids from Scutellaria baicalensis

This protocol describes a general method for the extraction of flavonoids from the roots of Scutellaria baicalensis.

-

Materials:

-

Procedure:

-

Mix the powdered plant material with the chosen solvent in a solid-to-liquid ratio of 1:20 to 1:100 (g/mL).[6][7]

-

Perform ultrasound-assisted extraction for a period of 20-60 minutes at a controlled temperature (e.g., 52°C).[7][8]

-

Alternatively, maceration at room temperature for an extended period (several days) can be employed.[9]

-

Following extraction, centrifuge the mixture to separate the solid residue from the liquid extract.

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude flavonoid extract.

-

The crude extract can then be subjected to further purification steps.

-

2. Isolation of Flavonoid Glycosides from Psidium guajava using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation of flavonoid glycosides from complex mixtures.[10][11]

-

Materials:

-

Crude flavonoid extract from Psidium guajava leaves.

-

HSCCC instrument.

-

Solvent system: A two-phase solvent system is required. A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water. The optimal ratio needs to be determined empirically, for example, 0.7:4:0.8:4 (v/v/v/v).[10]

-

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system. The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.[10]

-

Dissolve the crude extract in a suitable volume of the solvent system.

-

Load the sample into the HSCCC column.

-

Perform the separation by pumping the mobile phase through the column at a specific flow rate.

-

Collect fractions of the eluate.

-

Monitor the fractions using a suitable analytical technique (e.g., HPLC) to identify those containing the target compound, this compound.

-

Pool the relevant fractions and evaporate the solvent to obtain the purified compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of flavonoids.

-

Instrumentation:

-

Chromatographic Conditions (Example for Chrysin):

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of acid, e.g., 0.1% phosphoric acid or formic acid) is often employed.[13]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Chrysin and its glycosides show strong absorbance around 270-280 nm.[13]

-

Quantification: A calibration curve is constructed using a pure standard of this compound. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

-

Signaling Pathways

While research on the specific signaling pathways of this compound is still emerging, the biological activities of its aglycone, chrysin, are well-documented. Furthermore, a derivative, Chrysin-6-C-fucopyranoside, has been shown to interact with the PPARγ signaling pathway.[14] The following diagrams illustrate key pathways likely to be modulated by this compound, based on the known activities of related compounds.

Figure 1: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway.

Figure 2: Nuclear Factor-kappa B (NF-κB) Signaling Pathway.

Figure 3: PI3K/Akt Signaling Pathway.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide has outlined its primary natural sources, provided detailed experimental protocols for its extraction and isolation, and visualized the key signaling pathways it is likely to influence. Further research is warranted to fully elucidate the quantitative distribution of this compound in the plant kingdom and to explore its specific pharmacological mechanisms of action. The methodologies and pathway information presented here provide a solid foundation for such future investigations.

References

- 1. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. [Chemical constituents of leaves of Psidium guajava] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cusabio.com [cusabio.com]

- 5. Analysis of Scutellaria baicaleinsis Georgi (Scutellariae Radix) by LC-DAD and LC-ESI/MS [kjpr.kr]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The process of extracting baicalin flavonoid glycosides from Scutellaria baicalensis extract. [greenskybio.com]

- 10. mdpi.com [mdpi.com]

- 11. Preparative isolation and purification of five flavonoid glycosides and one benzophenone galloyl glycoside from Psidium guajava by high-speed counter-current chromatography (HSCCC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iac.iacademic.info [iac.iacademic.info]

- 13. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Activity of Chrysin-6-C-Fucopyranoside from Cyclanthera pedata Toward Peroxisome Proliferator-Activated Receptor Gamma [mdpi.com]

Biosynthesis of Chrysin 6-C-glucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of chrysin (B1683763) 6-C-glucoside, a C-glycosylated flavonoid with significant therapeutic potential. The guide details the enzymatic steps from the primary metabolite L-phenylalanine to the formation of the chrysin aglycone and its subsequent C-glucosylation. While specific quantitative kinetic data for the final glucosylation step remains to be fully elucidated, this document compiles available data for homologous enzymes and provides detailed experimental protocols that can be adapted for the study of this pathway. The included diagrams of the biosynthetic pathway and experimental workflows offer a clear visual representation for researchers in the field.

Introduction

Chrysin (5,7-dihydroxyflavone) is a natural flavonoid exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] In plants, flavonoids often exist as glycosides, which enhances their solubility, stability, and bioavailability.[1] Chrysin 6-C-glucoside is a C-glycosylated derivative where a glucose molecule is attached to the C-6 position of the chrysin A-ring via a stable carbon-carbon bond. This C-glycosidic linkage is resistant to enzymatic and acidic hydrolysis, making it particularly interesting for therapeutic applications.[2] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

This guide delineates the multi-enzyme catalyzed pathway, starting from the general phenylpropanoid pathway to the specific steps of chrysin formation and its C-glucosylation.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be divided into two major stages: the formation of the chrysin aglycone and the subsequent C-glucosylation.

Biosynthesis of the Chrysin Aglycone

The formation of chrysin begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. The key enzymatic steps are outlined below.[3]

-

Phenylalanine Ammonia Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): p-Coumaric acid is activated to its corresponding thioester, p-coumaroyl-CoA.

-

Chalcone (B49325) Synthase (CHS): One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization to yield (2S)-naringenin, a flavanone (B1672756).[4]

-

Flavone (B191248) Synthase (FNS): (2S)-Naringenin is then desaturated by flavone synthase to produce apigenin. While the direct conversion of a pinocembrin (B1678385) precursor to chrysin by FNS has been demonstrated, the pathway often proceeds through the formation of apigenin, which can be subsequently modified.[5] For the direct synthesis of chrysin, pinocembrin (lacking the 4'-hydroxyl group on the B-ring) would be the flavanone precursor.

C-Glucosylation of the Chrysin Precursor

The final step in the formation of this compound is the attachment of a glucose moiety to the C-6 position of the chrysin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase, namely a C-glucosyltransferase (CGT) .

Plant CGTs, belonging to the Family 1 glycosyltransferases, utilize UDP-glucose as the sugar donor.[6] The C-glucosylation of flavones often occurs at the 2-hydroxyflavanone (B13135356) stage, which exists in equilibrium with its open-ring chalcone form. The CGT then acts on this intermediate, followed by dehydration to yield the flavone C-glycoside.[1] This process can result in the formation of both 6-C and 8-C glucosides.

The proposed immediate precursor for this compound synthesis is likely 2-hydroxypinocembrin. The C-glucosyltransferase would catalyze the transfer of glucose from UDP-glucose to the C-6' position of the phloroglucinol (B13840) ring of the 2-hydroxyflavanone intermediate. Subsequent dehydration would then yield this compound.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the enzymatic conversion of L-phenylalanine to this compound.

Quantitative Data

Specific kinetic parameters for the C-glucosyltransferase responsible for this compound synthesis are not yet available in the literature. However, data from homologous flavonoid C-glucosyltransferases provide valuable insights into the potential catalytic efficiency and substrate affinity of these enzymes.

Table 1: Apparent Kinetic Parameters of Homologous Flavonoid Glycosyltransferases

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| NbUGT72AY1 | Vanillin | 138 ± 11 | - | 0.45 ± 0.01 | 3260 | [7] |

| NbUGT72AY1 | Sinapaldehyde | 48 ± 5 | - | 0.28 ± 0.01 | 5833 | [7] |

| VvGT1 | Quercetin | 31 | - | 0.08 | 2580 | [8] |

| VvGT1 | Kaempferol | 42 | - | 0.08 | 1905 | [8] |

Note: The presented data are for O-glycosyltransferases and serve as a reference for the general catalytic efficiency of flavonoid glycosyltransferases.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound. These protocols are based on established methods for similar enzymes and compounds and can be adapted as a starting point for specific research needs.

Purification of Flavonoid C-Glucosyltransferase

This protocol is adapted from the purification of C-glucosyltransferases from buckwheat.[1]

Workflow Diagram:

Methodology:

-

Homogenization: Homogenize fresh or frozen plant tissue (e.g., young leaves or seedlings) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM DTT, 1 mM EDTA, and protease inhibitors).

-

Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to remove cell debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate (e.g., 30-70% saturation).

-

Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against a low-salt buffer.

-

Anion-Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear salt gradient (e.g., 0-1 M NaCl).

-

Hydrophobic Interaction Chromatography: Pool the active fractions, adjust the salt concentration, and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

-

Gel Filtration Chromatography: Further purify the active fractions by size-exclusion chromatography on a gel filtration column (e.g., Superdex 200).

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Assay for C-Glucosyltransferase Activity

This assay is based on the quantification of the reaction product by HPLC.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Phosphate buffer (pH 7.5)

-

1 mM DTT

-

5 mM UDP-glucose

-

100 µM Chrysin (or its 2-hydroxyflavanone precursor)

-

Purified C-glucosyltransferase enzyme (1-5 µg)

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification.

-

Analysis: Centrifuge to remove precipitated protein and analyze the supernatant by reverse-phase HPLC.

-

Quantification: Quantify the formation of this compound by comparing the peak area to a standard curve of the purified compound.

HPLC Analysis of Chrysin and its Glucosides

This method can be used for the separation and quantification of chrysin and this compound.[2]

Methodology:

-

Chromatographic System: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Example Gradient: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength appropriate for flavonoids (e.g., 270 nm or 340 nm).

-

Identification: Identify peaks by comparing retention times with authentic standards.

-

Structural Confirmation: For definitive identification, collect fractions and subject them to mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Conclusion

The biosynthesis of this compound is a complex, multi-step process involving a series of dedicated enzymes. While the general pathway is understood, further research is required to isolate and characterize the specific C-glucosyltransferase responsible for the final glucosylation step, including the determination of its kinetic parameters and substrate specificity. The protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this important biosynthetic pathway and to explore its potential for biotechnological applications in the production of valuable therapeutic compounds.

References

- 1. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Purification, molecular cloning and functional characterization of flavonoid C-glucosyltransferases from Fagopyrum esculentum M. (buckwheat) cotyledon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dc.etsu.edu [dc.etsu.edu]

- 7. Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Chrysin 6-C-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (B1683763) 6-C-glucoside, a naturally occurring flavone (B191248) C-glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of chrysin, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of a glucose moiety C-glycosidically linked to the chrysin backbone significantly influences its physicochemical properties, such as solubility and bioavailability, compared to its aglycone counterpart. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Chrysin 6-C-glucoside, supported by experimental protocols and pathway visualizations to aid researchers in their exploration of this promising natural compound.

Chemical Structure and Identification

This compound, systematically named 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one, possesses a C-glycosidic bond between the glucose sugar and the chrysin A-ring at the 6-position.[1] This linkage confers greater stability to the molecule compared to O-glycosides, as it is resistant to enzymatic hydrolysis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[1] |

| Molecular Formula | C₂₁H₂₀O₉[1] |

| Molecular Weight | 416.4 g/mol |

| CAS Number | 28368-57-2[1] |

| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O[1] |

| InChI | InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21+/m1/s1[1] |

| InChIKey | KLLCDVSOGLKTDV-VJXVFPJBSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The glycosylation of chrysin generally leads to increased water solubility.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Powder |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695). |

Biological Activities and Quantitative Data

While extensive research has been conducted on the biological activities of the aglycone chrysin, specific quantitative data for this compound is emerging. The available data suggests its involvement in various therapeutic areas.

Table 3: Summary of Biological Activities and Quantitative Data for Chrysin and its Glucosides

| Biological Activity | Compound | Assay/Cell Line | IC₅₀ / Effect |

| Anticancer | Chrysin | MCF-7 (Breast Cancer) | 19.5 µM (48h), 9.2 µM (72h)[2] |

| Chrysin | HCT116 (Colon Cancer) | - | |

| Chrysin | K562 (Leukemia) | 6.41 µM (derivative)[3] | |

| Chrysin | HeLa (Cervical Cancer) | 1.43 µM (derivative)[3] | |

| Anti-inflammatory | Chrysin | COX-2 Inhibition | IC₅₀ = 18.48 µM (derivatives showed higher potency) |

| Antioxidant | Chrysin | DPPH Radical Scavenging | - |

| Chrysin | ABTS Radical Scavenging | - | |

| Chrysin | Ferric Reducing Antioxidant Power (FRAP) | - | |

| Enzyme Inhibition | Chrysin 6-C-arabinoside 8-C-glucoside | α-Glucosidase | Potent inhibitor[4] |

| Chrysin | Xanthine Oxidase | IC₅₀ = 1.26 µM[5] |

Signaling Pathway Modulation

The therapeutic effects of chrysin and its derivatives are attributed to their ability to modulate various intracellular signaling pathways. While most research has focused on the aglycone, it is plausible that this compound exerts its effects through similar mechanisms, potentially with altered potency or specificity due to the glycosyl moiety.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Chrysin has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory gene expression.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Pathways

Chrysin has been demonstrated to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.

Caption: Induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols

Extraction and Isolation of this compound from Psidium guajava

This protocol outlines a general procedure for the extraction and isolation of this compound from the leaves of Psidium guajava.

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: Dried and powdered leaves of Psidium guajava are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

-

Purification: Fractions containing this compound are further purified using column chromatography on Sephadex LH-20 and/or octadecylsilyl (ODS) silica gel.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Conclusion

This compound is a natural flavonoid with significant potential for further investigation in drug discovery and development. Its unique chemical structure and promising biological activities warrant more in-depth studies to elucidate its precise mechanisms of action and to evaluate its therapeutic efficacy in various disease models. This technical guide provides a foundational resource for researchers to advance the understanding and application of this valuable natural product.

References

- 1. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Cytotoxic Effects of Chrysin and its Glucoside Derivatives on Cancer Cell Lines

Disclaimer: While the inquiry specifically requested information on Chrysin (B1683763) 6-C-glucoside, a thorough review of the available scientific literature reveals a significant scarcity of data on the cytotoxic effects of this specific compound on cancer cell lines. The majority of research has focused on its aglycone form, chrysin. Therefore, this guide provides a comprehensive overview of the preliminary cytotoxic effects of chrysin on various cancer cell lines, with the understanding that this information may serve as a foundational proxy for its glucosides. Further research is warranted to elucidate the specific activities of Chrysin 6-C-glucoside.

Introduction

Chrysin, a naturally occurring flavonoid found in sources such as honey, propolis, and passionflower, has garnered considerable attention for its potential anticancer properties.[1] Extensive in vitro studies have demonstrated its ability to inhibit the proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell lines.[2][3] The cytotoxic effects of chrysin are attributed to its multifaceted mechanisms of action, including the induction of cell cycle arrest and the modulation of key signaling pathways involved in cancer progression.[4][5] This technical guide summarizes the key findings on the cytotoxic effects of chrysin, details the experimental protocols used in these studies, and visualizes the implicated signaling pathways.

Data Presentation: Cytotoxic Effects of Chrysin on Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of chrysin in various cancer cell lines, as determined by MTT assays. These values represent the concentration of chrysin required to inhibit the growth of 50% of the cancer cells over a specified time period.

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Breast Adenocarcinoma | 19.5 | 48 | [6] |

| MCF-7 | Breast Adenocarcinoma | 9.2 | 72 | [6] |

| MDA-MB-231 | Breast Cancer | ~100 (IC50) | Not Specified | [7] |

| HepG2 | Hepatocellular Carcinoma | 25 µg/ml | 24 | [8] |

| QGY7701 | Hepatocellular Carcinoma | 18 µg/ml | 24 | [8] |

| U937 | Leukemia | 16 | 6 | [7] |

| KYSE-510 | Esophageal Squamous Carcinoma | 63 | 24 | [7] |

| CT26 | Colon Cancer | 80 µg/mL | Not Specified | [9] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the studies on chrysin's cytotoxicity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated overnight to allow for cell attachment.[6]

-

Treatment: The cells are then treated with various concentrations of chrysin for specific time periods (e.g., 24, 48, 72 hours).[6]

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 5 mg/ml in PBS) is added to each well, followed by incubation for 4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[6]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Apoptosis Assay (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) double staining followed by flow cytometry is a widely used method to detect apoptotic cells.

-

Cell Treatment: Cells are treated with the desired concentrations of chrysin for a specified duration.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

-

Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.[6]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with chrysin, harvested, and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined. Studies have shown that chrysin can induce G1 phase cell cycle arrest in C6 glioma cells and G2/M arrest in SW480 cells.[4][10]

Signaling Pathways and Visualizations

Chrysin exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathway

Chrysin has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[8] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[8] In some cancer cell types, chrysin has also been implicated in the activation of the extrinsic apoptosis pathway involving caspase-8.[2]

Caption: Chrysin-induced apoptosis signaling pathways.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a crucial cell survival pathway that is often hyperactivated in cancer. Chrysin has been reported to inhibit this pathway, leading to decreased cell proliferation and survival.[2][7]

Caption: Inhibition of the PI3K/Akt signaling pathway by chrysin.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for assessing the cytotoxic effects of a compound like chrysin on cancer cell lines.

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

The available scientific evidence strongly suggests that chrysin exhibits significant cytotoxic effects against a range of cancer cell lines in vitro. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of critical signaling pathways such as the PI3K/Akt and intrinsic apoptosis pathways, underscores its potential as an anticancer agent. However, it is crucial to reiterate that this data pertains to chrysin, the aglycone. The specific cytotoxic profile of this compound remains largely unexplored. Future research should focus on evaluating the anticancer properties of this and other chrysin glucosides to determine if they offer enhanced bioavailability or differential activity compared to the parent compound, which would be a critical step in their potential development as therapeutic agents.

References

- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic Effects of Chrysin in Human Cancer Cell Lines [mdpi.com]

- 3. Apoptotic effects of chrysin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. explorationpub.com [explorationpub.com]

- 6. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chrysin induces G1 phase cell cycle arrest in C6 glioma cells through inducing p21Waf1/Cip1 expression: involvement of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysin 6-C-glucoside: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (B1683763) 6-C-glucoside is a naturally occurring flavone (B191248) C-glycoside that has garnered interest within the scientific community for its potential therapeutic properties, including anti-tumor effects.[1] As a derivative of chrysin, a flavonoid found in honey, propolis, and various plants, Chrysin 6-C-glucoside exhibits modified bioavailability and bioactivity due to the presence of a C-linked glucose moiety. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on experimental protocols and data presentation for researchers in drug discovery and development.

Discovery and Natural Occurrence

This compound has been identified as a chemical constituent in the leaves of Psidium guajava (guava).[2][3] Its presence has also been reported in other plant species, including Cyclanthera pedata and Scutellaria baicalensis.[4][5] The discovery of this compound has primarily been the result of phytochemical investigations of medicinal plants, where various chromatographic and spectroscopic techniques have been employed to isolate and identify novel bioactive compounds.

Experimental Protocols

Extraction of Flavonoid Glycosides from Psidium guajava Leaves

This protocol is adapted from a method for the preparative isolation of flavonoid glycosides from Psidium guajava leaves and is suitable for obtaining a crude extract enriched in this compound.

a. Materials and Equipment:

-

Dried and powdered leaves of Psidium guajava

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Methanol

-

Water

-

Ultrasonic bath

-

Rotary evaporator

-

Vacuum oven

-

Chromatography columns (Silica gel, D101 macroporous resin, ODS, Sephadex LH-20)

-

Preparative High-Performance Liquid Chromatography (HPLC) system or High-Speed Counter-Current Chromatography (HSCCC) system

b. Extraction Procedure:

-

Macerate the powdered leaves of Psidium guajava with 95% ethanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[3]

-

Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

-

Collect the ethyl acetate fraction, which will be enriched with flavonoid glycosides, and evaporate it to dryness.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation of natural products.

a. HSCCC Solvent System:

-

A two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water is recommended. A common ratio for separating flavonoid glycosides is 0.7:4:0.8:4 (v/v/v/v).[6]

b. HSCCC Protocol:

-

Prepare the two-phase solvent system and allow it to equilibrate in a separatory funnel.

-

Dissolve the dried ethyl acetate extract in a mixture of the upper and lower phases of the solvent system.

-

Perform the HSCCC separation using the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Monitor the effluent by UV detection and collect fractions corresponding to the peaks.

-

Analyze the collected fractions by analytical HPLC to identify those containing this compound.

-

Pool the fractions containing the target compound and evaporate to dryness.

Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment

a. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at approximately 268 nm.

-

Injection Volume: 20 µL.

Data Presentation

Quantitative Data

| Compound | Yield (mg) from 19.8 g of crude extract | Purity (%) by HPLC |

| Hyperoside | 15.3 | >95 |

| Isoquercitrin | 21.1 | >95 |

| Reynoutrin | 65.2 | >95 |

| Quercetin-3-O-β-D-arabinopyranoside | 71.7 | >95 |

| Quercetin-3-O-α-L-arabinofuranoside | 105.6 | >95 |

Spectroscopic Data for Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, assigned NMR dataset for this compound is not available in a single cited source, the following table provides key physicochemical properties and expected spectroscopic characteristics based on data for chrysin and its C-glucoside derivatives.[7][8]

| Property | Value/Expected Value |

| Molecular Formula | C₂₁H₂₀O₉ |

| Molecular Weight | 416.38 g/mol |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the chrysin backbone (A, B, and C rings) and the glucose moiety. An anomeric proton signal (H-1") is expected around 4.7 ppm as a doublet. Aromatic protons of the B-ring are expected between 7.5 and 8.0 ppm. The H-8 proton of the A-ring is expected around 6.4 ppm. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for the 15 carbons of the chrysin aglycone and the 6 carbons of the glucose moiety. The anomeric carbon (C-1") is expected around 73 ppm. Carbonyl carbon (C-4) is expected around 182 ppm. |

| ESI-MS | Expected [M-H]⁻ ion at m/z 415. Characteristic fragmentation of C-glycosides involves cleavage of the sugar moiety. |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Psidium guajava leaves.

Signaling Pathway: Modulation of the Keap1/Nrf2/HO-1 Pathway

Chrysin and its derivatives have been shown to modulate various signaling pathways. The following diagram illustrates the proposed mechanism of action for Chrysin C-glucosides on the Keap1/Nrf2/HO-1 antioxidant response pathway, based on studies of Chrysin-8-C-glucoside.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, tailored for researchers and professionals in the field of drug development. The detailed experimental protocols and compiled data serve as a valuable resource for the further investigation of this promising natural compound. The elucidation of its mechanism of action, such as the modulation of the Keap1/Nrf2/HO-1 pathway, opens avenues for its potential application in the development of novel therapeutics. Further research is warranted to fully explore the pharmacological potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:28368-57-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | C21H20O9 | CID 90657678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 8-C-arabinoside | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Chrysin 6-C-Glucoside in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysin (B1683763) 6-C-glucoside is a naturally occurring flavonoid found in various medicinal plants. As a C-glycoside of chrysin, it exhibits potentially enhanced bioavailability compared to its aglycone, chrysin, a compound well-documented for its antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the role of Chrysin 6-C-glucoside in traditional medicine, supported by available scientific data. It details the ethnobotanical uses of plants containing this compound, presents quantitative data from relevant bioassays, outlines experimental protocols for its isolation and analysis, and explores the signaling pathways potentially modulated by this class of compounds. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this compound and identifying areas for future investigation.

Role in Traditional Medicine

This compound has been identified in plants utilized in traditional medicine systems worldwide. Notably, its presence in Psidium guajava (guava) and Cyclanthera pedata (caigua) underscores its potential contribution to the therapeutic effects of these botanicals.

-

Psidium guajava (Guava): The leaves of Psidium guajava are traditionally used to treat a variety of ailments, including diarrhea, diabetes, and microbial infections. The presence of this compound, among other flavonoids, is believed to contribute to these medicinal properties.

-

Scutellaria baicalensis (Baikal Skullcap): While direct evidence for this compound is more prominent in other species, Scutellaria baicalensis is a well-known source of various C-glycosylflavones. In Traditional Chinese Medicine, it is used to treat inflammation, infections, and respiratory conditions. The bioactivity of its flavonoid glycosides suggests a potential therapeutic role for similar compounds like this compound.

Quantitative Data

Direct quantitative bioactivity data for this compound is limited in publicly accessible literature. However, studies on structurally similar C-glycosides of chrysin provide valuable insights into its potential efficacy. The following table summarizes pertinent quantitative data.

| Compound | Assay | Cell Line/Target | Result |

| Chrysin-6-C-fucopyranoside | Peroxisome Proliferator-Activated Receptor γ (PPARγ) Luciferase Reporter Assay | HEK293T | EC₅₀ = 5.8 ± 0.7 µM |

| Chrysin | α-glucosidase inhibitory activity | - | IC₅₀ = 57.59 mg/mL[1] |

| Chrysin | Antiproliferative (MTT assay) | MCF-7 (breast cancer) | IC₅₀ = 19.5 µM (48h), 9.2 µM (72h)[2] |

| Chrysin | Prostaglandin E₂ (PGE₂) Production Inhibition | Human whole blood | IC₅₀ = 25.5 µM |

| Chrysin derivative (CPD 6) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | IC₅₀ = 3.613 µM[3] |

Experimental Protocols

Isolation of this compound from Psidium guajava

This protocol outlines a general method for the isolation of this compound from the leaves of Psidium guajava.

-

Extraction: The dried and powdered leaves are extracted with 95% ethanol (B145695).

-

Solvent Partitioning: The crude ethanol extract is then subjected to sequential partitioning with solvents of increasing polarity.

-

Column Chromatography: The fraction containing flavonoid glycosides is separated using a combination of chromatographic techniques. This typically involves:

-

Silica gel chromatography.

-

Macroporous resin (e.g., D101) chromatography.

-

Octadecylsilyl (ODS) column chromatography.

-

Sephadex LH-20 column chromatography.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by physicochemical and spectral data, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation workflow for this compound.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Luciferase Reporter Assay

This protocol describes a method to assess the activity of a compound on PPARγ, using Chrysin-6-C-fucopyranoside as an example.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured in an appropriate medium. The cells are then co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements.

-

Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., Chrysin-6-C-fucopyranoside) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. The dose-response curve is then plotted to determine the EC₅₀ value.

References

Initial Pharmacological Screening of Chrysin 6-C-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the pharmacological properties of chrysin (B1683763), the aglycone of Chrysin 6-C-glucoside. However, specific quantitative data and detailed experimental protocols for this compound are limited. This guide provides a comprehensive overview of the established activities of chrysin and its closely related glucosides as a predictive framework for the initial pharmacological screening of this compound. Methodologies presented are standard assays applicable for such a screening.

Introduction

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in honey, propolis, and various plants, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Its glycosidic forms, such as this compound, are of significant interest due to potentially improved bioavailability. This document outlines a framework for the initial pharmacological screening of this compound, leveraging the extensive knowledge of its parent compound, chrysin.

Core Pharmacological Activities and Quantitative Data

The primary areas for the initial pharmacological screening of this compound would logically focus on the well-documented activities of chrysin: antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Anti-inflammatory Effects

Chrysin exerts anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.[1] It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inhibit the production of nitric oxide (NO).[1] Studies on chrysin-8-C-glucoside and its derivatives have demonstrated their ability to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated macrophages.[2][3]

Anticancer Properties

The anticancer activity of chrysin is well-documented across various cancer cell lines. It induces apoptosis, inhibits cell proliferation, and modulates signaling pathways involved in cancer progression.[4][5][6] The cytotoxic effects are often dose- and time-dependent.[7][8]

Table 1: In Vitro Anticancer Activity of Chrysin (Aglycone)

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Breast Adenocarcinoma | 19.5 | 48 | [7][8] |

| MCF-7 | Breast Adenocarcinoma | 9.2 | 72 | [7][8] |

| SW480 | Colorectal Cancer | 77.15 | 48 | [9] |

| CT26 | Colon Cancer | ~80 µg/mL (~281 µM) | 24 and 48 | [4] |

| HepG2 | Liver Cancer | 2.50 ± 0.25 (for a derivative) | Not Specified | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the initial pharmacological screening of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging ability of a compound.[11]

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[11]

-

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[12][13]

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

-

Measurement of Nitrite (B80452):

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[12]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

-

Data Analysis:

-

A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value for NO inhibition is determined.

-

Anticancer Activity Assessment: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][14]

Protocol:

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

-

MTT Incubation and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]

-

-

Absorbance Measurement and Analysis:

-

Measure the absorbance at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.[7]

-

Signaling Pathways and Experimental Workflows

The pharmacological effects of chrysin are mediated through the modulation of several key signaling pathways. It is anticipated that this compound would interact with similar pathways.

Key Signaling Pathways

-

NF-κB Signaling Pathway: A crucial pathway in inflammation. Chrysin has been shown to inhibit the activation of NF-κB.[1]

-

MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis. Chrysin can modulate MAPK signaling.[12]

-

PI3K/Akt Signaling Pathway: A major pathway in cell survival and proliferation, often dysregulated in cancer. Chrysin can inhibit this pathway.

-

Nrf2/HO-1 Antioxidant Pathway: A key pathway in the cellular defense against oxidative stress. Chrysin-8-C-glucoside has been shown to activate this pathway.[2][3]

Visualizations

Conclusion

While direct experimental data on this compound is currently sparse in public literature, the extensive research on its aglycone, chrysin, provides a robust foundation for predicting its pharmacological activities. An initial screening of this compound should prioritize the evaluation of its antioxidant, anti-inflammatory, and anticancer properties using the standardized protocols outlined in this guide. Further investigation into its effects on key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2 will be crucial in elucidating its therapeutic potential. The C-glucoside moiety may enhance bioavailability, potentially leading to improved efficacy compared to the parent compound, a hypothesis that warrants rigorous experimental validation.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarship.miami.edu]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. Improving Anticancer Activity of Chrysin using Tumor Microenvironment pH-Responsive and Self-Assembled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Chrysin 6-C-glucoside in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Chrysin 6-C-glucoside in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol outlines procedures for sample preparation, chromatographic conditions, method validation, and data analysis. This application note is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of flavonoid C-glycosides from botanical sources.

Introduction

Chrysin (5,7-dihydroxyflavone) and its glycosidic derivatives are a class of flavonoids found in various plants, honey, and propolis, known for their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound is a C-glycosylflavone, a type of flavonoid where a sugar moiety is attached to the aglycone via a stable carbon-carbon bond. Accurate quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of these compounds.

Experimental Protocols

Sample Preparation

Effective extraction and cleanup are critical for accurate quantification and to prevent column contamination.

1.1. Extraction of this compound from Plant Material

-

Plant Material: Dried and powdered plant material (e.g., leaves, stems).

-

Extraction Solvents: Methanol (B129727), ethanol, or a mixture of methanol/water or ethanol/water are commonly used.

-

Extraction Techniques:

-

Ultrasonic-Assisted Extraction (UAE):

-

Weigh approximately 1.0 g of powdered plant material into a conical flask.

-

Add 20 mL of 70% methanol.

-

Sonication in an ultrasonic bath for 30-60 minutes at a controlled temperature.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process two more times with fresh solvent.

-

Pool the supernatants.

-

-

Soxhlet Extraction:

-

Place a known quantity of powdered plant material in a thimble.

-

Extract with methanol in a Soxhlet apparatus for 4-6 hours.

-

-

Microwave-Assisted Extraction (MASE):

-

Mix the powdered plant material with a suitable solvent in a microwave-safe vessel.

-

Apply microwave irradiation at a controlled temperature and time.

-

-

1.2. Extract Purification (Solid-Phase Extraction - SPE)

-

SPE Cartridge: C18 cartridges are commonly used for the cleanup of flavonoid extracts.

-

Procedure:

-

Condition the C18 cartridge by passing methanol followed by deionized water.

-

Load the crude extract onto the cartridge.

-

Wash with deionized water to remove polar impurities.

-

Elute the flavonoids with methanol.

-

Evaporate the methanolic fraction to dryness under reduced pressure.

-

Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

-

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 35 °C |

| Detection Wavelength | Approximately 270 nm and 330 nm (Scan for optimal wavelength) |

| Injection Volume | 10 - 20 µL |

Example Gradient Elution Program:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 40 | 30 | 70 |

| 45 | 10 | 90 |

| 50 | 90 | 10 |

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 to 100 µg/mL.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Table 2: Method Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Linearity | Analyze a series of standard solutions at different concentrations. | Correlation coefficient (r²) > 0.999 |

| Accuracy | Perform recovery studies by spiking a known amount of standard into a sample matrix. | Recovery within 98-102% |

| Precision | Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day). | Relative Standard Deviation (RSD) < 2% |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Specificity | Ensure that the peak for this compound is well-resolved from other components in the sample matrix. | No interfering peaks at the retention time of the analyte |

| Robustness | Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). | RSD of results should be within acceptable limits. |

Data Presentation

The quantification of this compound is achieved by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standard solutions.

Table 3: Example of Quantitative Data for this compound in Plant Extracts

| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g dry weight) | Reference |

| Passiflora incarnata | Leaves | Maceration | 0.8 | [Fictional Data for Illustration] |

| Passiflora edulis | Leaves | Ultrasonication | 1.2 | [Fictional Data for Illustration] |

| Scutellaria baicalensis | Roots | Soxhlet | 2.5 | [Fictional Data for Illustration] |

| Oroxylum indicum | Bark | Maceration | 0.5 | [Fictional Data for Illustration] |

Note: The data in this table is for illustrative purposes only and should be replaced with actual experimental findings.

Visualizations

Experimental Workflow

Application Note and Protocols for LC-MS/MS Analysis of Chrysin 6-C-glucoside and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (B1683763) (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in various plants, honey, and propolis, exhibiting a range of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its therapeutic potential is often limited by poor oral bioavailability due to extensive first-pass metabolism.[2][3] Chrysin also exists in nature as C-glycosides, such as Chrysin 6-C-glucoside, which is found in passion flower (Passiflora caerulea).[2] The C-glycosidic bond is more resistant to enzymatic hydrolysis in the gastrointestinal tract compared to O-glycosidic bonds, which may influence its absorption, metabolism, and overall bioactivity.

This document provides a comprehensive guide to the analysis of this compound and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are designed to enable researchers to quantify these compounds in biological matrices, facilitating pharmacokinetic studies and a deeper understanding of their metabolic fate.

Metabolic Pathway of this compound

The in vivo metabolism of this compound has not been extensively studied. However, based on the known metabolism of chrysin and other flavonoid C-glycosides, a putative metabolic pathway can be proposed. Following oral administration, a portion of this compound may be absorbed intact, while a significant amount is likely to reach the colon. There, gut microbiota may deglycosylate it to its aglycone, chrysin. Both absorbed this compound and chrysin can then undergo phase II metabolism in the liver and other tissues, primarily through glucuronidation and sulfation.

Quantitative Data Summary

Due to the limited availability of published in vivo pharmacokinetic data for this compound and its specific metabolites, the following tables present illustrative data. These values are intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: Illustrative Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma Following Oral Administration (50 mg/kg)

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |

| This compound | 150 ± 25 | 1.5 | 650 ± 110 |

| Chrysin (Aglycone) | 45 ± 8 | 4.0 | 320 ± 55 |

| This compound Glucuronide | 85 ± 15 | 2.0 | 450 ± 80 |

| Chrysin Glucuronide | 250 ± 40 | 4.5 | 1800 ± 300 |

| Chrysin Sulfate | 180 ± 30 | 4.5 | 1300 ± 220 |

Table 2: LC-MS/MS Parameters for the Analysis of this compound and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 417.1 | 297.1, 269.1 | 25 |

| Chrysin (Aglycone) | 255.1 | 153.1, 121.1 | 30 |

| This compound Glucuronide | 593.1 | 417.1, 297.1 | 28 |

| Chrysin Glucuronide | 431.1 | 255.1 | 22 |

| Chrysin Sulfate | 335.1 | 255.1 | 20 |

Experimental Protocols

Sample Preparation from Plasma

This protocol describes a liquid-liquid extraction method for the isolation of this compound and its metabolites from plasma samples.

References

- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 3. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the isolation of Chrysin 6-C-glucoside using column chromatography

Introduction

Chrysin 6-C-glucoside is a naturally occurring flavone (B191248) C-glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of chrysin, it exhibits improved solubility and bioavailability, making it a promising candidate for drug development. This application note provides a detailed protocol for the efficient isolation and purification of this compound from plant extracts using a multi-step column chromatography strategy. This protocol is designed for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

The isolation procedure involves an initial extraction from the plant matrix, followed by a series of chromatographic separations to remove impurities and isolate the target compound. The protocol outlines the use of macroporous resin, silica (B1680970) gel, and Sephadex LH-20 column chromatography, culminating in a final purification step using preparative high-performance liquid chromatography (prep-HPLC).

Experimental Protocols

This section details the step-by-step methodologies for the extraction and chromatographic purification of this compound.

Plant Material and Extraction

A variety of plant materials can serve as a source for this compound. The initial step involves the extraction of flavonoids from the dried and powdered plant material.

-

Maceration: The powdered plant material is soaked in a solvent, typically 70-95% ethanol (B145695) or methanol (B129727), at room temperature for 24-72 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be employed using ethanol or methanol as the solvent. This method allows for continuous extraction with fresh solvent.

-

Ultrasonic-Assisted Extraction (UAE): To enhance extraction efficiency and reduce time, the plant material can be sonicated in the chosen solvent.

Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract.

Preliminary Fractionation with Macroporous Resin Column Chromatography

This initial chromatographic step aims to enrich the flavonoid fraction from the crude extract. Macroporous resins like D101 or AB-8 are suitable for this purpose.

-

Resin Preparation: The macroporous resin is pre-treated by soaking in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.

-

Column Packing: The pre-treated resin is packed into a glass column to form a stationary phase bed.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase (e.g., deionized water) and loaded onto the column.

-

Elution: A stepwise gradient of ethanol in water is used for elution. The column is first washed with deionized water to remove highly polar impurities. Subsequently, the ethanol concentration is gradually increased (e.g., 10%, 30%, 50%, 70%, 95% ethanol). Fractions are collected at each step.

-

Fraction Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Fractions rich in the target compound are pooled and concentrated.

Silica Gel Column Chromatography

The enriched flavonoid fraction is further purified using silica gel column chromatography to separate compounds based on their polarity.

-

Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a slurry packing method with a non-polar solvent like hexane.

-

Sample Adsorption: The concentrated flavonoid fraction is adsorbed onto a small amount of silica gel, dried, and carefully loaded onto the top of the prepared column.

-

Gradient Elution: A gradient of increasing polarity is employed to elute the compounds. A common solvent system is a mixture of chloroform (B151607) and methanol, starting with a high chloroform concentration and gradually increasing the methanol proportion. Other solvent systems like hexane-acetone or methylene (B1212753) chloride-methanol can also be used.

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions showing a prominent spot corresponding to this compound are combined.

Gel Filtration Chromatography with Sephadex LH-20

This step is crucial for removing smaller molecules and pigments, further purifying the this compound fraction. Sephadex LH-20 is a lipophilic gel filtration medium suitable for separating flavonoids.

-

Column Packing: Sephadex LH-20 is swelled in the mobile phase (typically methanol) and packed into a column.

-

Sample Application: The partially purified fraction from the silica gel column is dissolved in a small volume of methanol and applied to the column.

-

Isocratic Elution: The column is eluted with methanol. Fractions are collected based on their elution volume.

-

Monitoring: The elution profile can be monitored using a UV detector at a wavelength suitable for flavonoids (e.g., 280 nm or 340 nm). Fractions containing the target compound are pooled.

Final Purification by Preparative HPLC

The final step in obtaining high-purity this compound is preparative HPLC. A reversed-phase C18 column is commonly used for this purpose.

-

Column and Mobile Phase: A preparative C18 column is equilibrated with the initial mobile phase, which is typically a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Sample Injection: The concentrated fraction from the Sephadex LH-20 column is dissolved in the mobile phase, filtered, and injected into the prep-HPLC system.

-

Gradient Elution: A linear gradient is run to separate the components. The percentage of the organic solvent (acetonitrile or methanol) is gradually increased over time to elute compounds with increasing hydrophobicity.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC. Pure fractions are combined and the solvent is removed to yield the isolated this compound.

Data Presentation

The following table provides a representative gradient elution profile for the final purification of this compound using preparative HPLC on a C18 column. The mobile phase consists of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).

| Time (minutes) | % Solvent A | % Solvent B | Flow Rate (mL/min) |

| 0 | 85 | 15 | 10 |

| 20 | 65 | 35 | 10 |

| 40 | 40 | 60 | 10 |

| 45 | 15 | 85 | 10 |

| 50 | 15 | 85 | 10 |

| 55 | 85 | 15 | 10 |

| 60 | 85 | 15 | 10 |